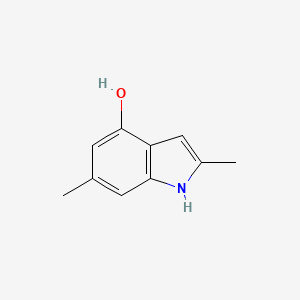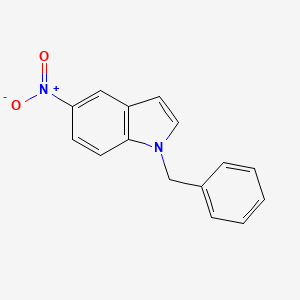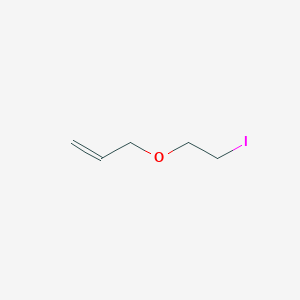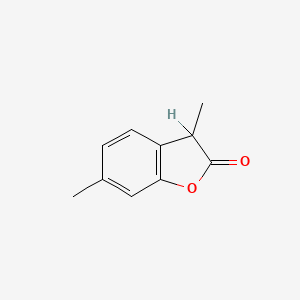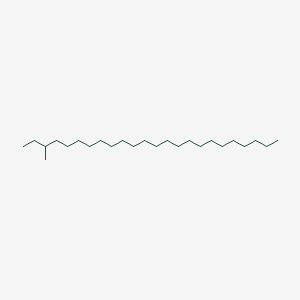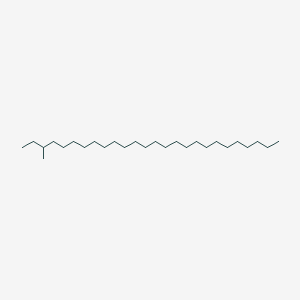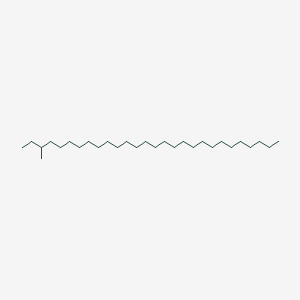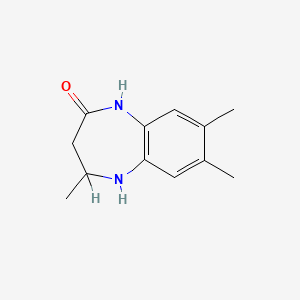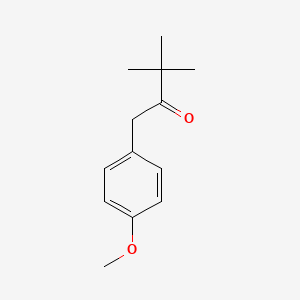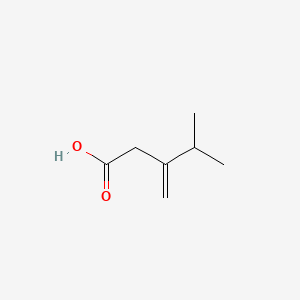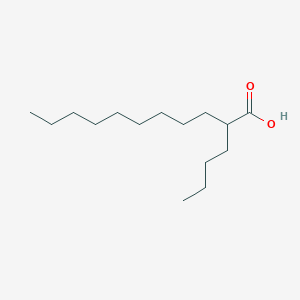
Undecanoic acid, 2-butyl-
Overview
Description
Undecanoic acid, 2-butyl- is a fatty acid that has been extensively studied due to its various biological and chemical properties. This acid is also known as 2-butylundecanoic acid and is a saturated fatty acid with the molecular formula C12H24O2. Undecanoic acid, 2-butyl- has been found to have numerous applications in scientific research, including its use in the synthesis of various compounds, as well as its potential as a bioactive agent.
Scientific Research Applications
1. Antioxidant Properties
Synthesis of specific forms of undecanoic acid, such as 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, has shown promising antioxidant properties. These synthesized compounds have been studied for their potential in combating oxidative stress (Lodyato et al., 2003).
2. Mosquito Repellent Efficacy
Undecanoic acid and its ester analogs have demonstrated significant biting deterrence against Aedes aegypti, a mosquito species known for spreading yellow fever. These compounds are as effective as DEET, a common ingredient in mosquito repellents (Cantrell et al., 2020).
3. Antioxidant in Lubricants
Alkyl 11-anilino-10-hydroxy undecanoates, derived from 10-undecenoic acid, have shown potential as antioxidants in lubricant formulations. These compounds enhance the stability and longevity of lubricants (Geethanjali et al., 2013).
4. Nuclear Fuel Processing
In the context of nuclear fuel processing, undecanoic acid has been identified as a degradation product in solvent systems. Its presence affects phase separation and decontamination efficiency in nuclear fuel recovery (Shook, 1988).
5. Nanotechnology
Undecanoic acid has been utilized in the synthesis of styrene-terminated silicon nanocrystals. These nanocrystals exhibit unique photophysical properties, useful in various applications in nanotechnology (Yu & Korgel, 2015).
6. Antifungal Treatments
Undecanoic acid's antifungal properties, especially against dermatophytes like Trichophyton rubrum, have been studied. It influences fungal metabolism and gene expression critical for virulence, making it a potential candidate for antifungal therapies (Rossi et al., 2021).
7. Thermoregulating Textiles
Nanoencapsulation of undecanoic acid on cotton fibers has been explored for developing thermoregulating textiles. These textiles can maintain a comfortable temperature, making them suitable for various applications (Chen et al., 2019).
8. Lipid Biosynthesis Inhibition
High concentrations of undecanoic acid can inhibit the acylation of fatty acids, affecting the biosynthesis of long-chain fatty acids in certain microorganisms. This property is significant for understanding microbial metabolism and for potential applications in biotechnology (Hortmann & Rehm, 1984).
9. Lubricant Additives
Undecanoic acid derivatives have been synthesized and evaluated as multifunctional additives in lubricant formulations. These derivatives exhibit antioxidant, extreme pressure, and antiwear properties, making them suitable for enhancing the performance of lubricants (Geethanjali et al., 2014).
properties
IUPAC Name |
2-butylundecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-14(15(16)17)12-6-4-2/h14H,3-13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKZDAETFQNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497609 | |
| Record name | 2-Butylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylundecanoic acid | |
CAS RN |
66241-54-1 | |
| Record name | 2-Butylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



